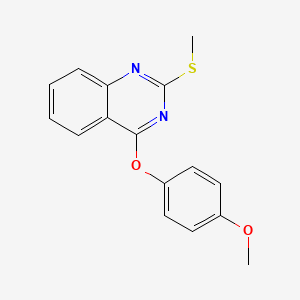

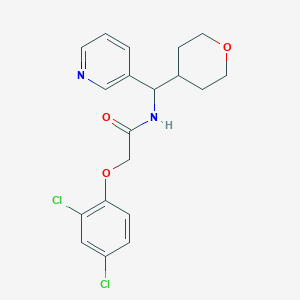

![molecular formula C21H15F3N2OS B2420797 7-(2-methylphenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1207041-70-0](/img/structure/B2420797.png)

7-(2-methylphenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-methylphenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound is known for its unique structure and properties, which make it a valuable tool for researchers in the fields of medicine, pharmacology, and biochemistry. In

Scientific Research Applications

Synthesis and Characterization

Thieno[3,2-d]pyrimidin-4(3H)-one derivatives are synthesized through base-catalyzed reactions of nucleophilic reagents with carbodiimides, obtained by the aza-Wittig reaction of iminophosphoranes with aromatic isocyanates. These compounds are characterized by analytical and spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, and MS, to understand the influence of structural modifications on molecular geometry and conformation, leading to the formation of 3D supramolecular architectures through self-assembly via stacking interactions and various hydrogen bonds (Chen, Liu, 2019).

Antimicrobial and Anti-inflammatory Applications

Some thieno[3,2-d]pyrimidine derivatives have shown remarkable activity against fungi, bacteria, and inflammation, suggesting their potential as bioactive compounds. The synthesis of these derivatives often involves the chloroacylation of precursor compounds followed by reactions with selected aromatic aldehydes and ketones under specific conditions, leading to compounds with significant antibacterial, antifungal, and anti-inflammatory activities (Tolba, Kamal El‐Dean, Ahmed, Hassanien, 2018).

Green Synthesis Approaches

Efforts to develop green synthesis approaches for thieno[3,2-d]pyrimidin-4(3H)-ones involve catalytic four-component reactions using ketone, ethyl cyanoacetate, S8, and formamide. This method highlights a step-economy, reduced catalyst loading, and easy purification process, which is crucial for sustainable chemistry practices (Shi, Kaneko, Sandino, Busse, Zhang, Mason, Machulis, Ambrose, Zhang, Chapman, 2018).

Antitumor Activities

New thieno[3,2-d]pyrimidine derivatives are synthesized and evaluated for their antitumor activity. These studies involve the preparation of a variety of compounds through different synthetic routes and their subsequent testing against various cancer cell lines. The findings indicate that certain derivatives exhibit potent anticancer activity, comparable to established chemotherapy agents, highlighting the potential of thieno[3,2-d]pyrimidine compounds in cancer treatment (Hafez, El-Gazzar, 2017).

properties

IUPAC Name |

7-(2-methylphenyl)-3-[[3-(trifluoromethyl)phenyl]methyl]thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15F3N2OS/c1-13-5-2-3-8-16(13)17-11-28-19-18(17)25-12-26(20(19)27)10-14-6-4-7-15(9-14)21(22,23)24/h2-9,11-12H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQSWARYXGVUOQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CSC3=C2N=CN(C3=O)CC4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(2-methylphenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethylphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2420715.png)

![(E)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(4-phenoxyanilino)prop-2-en-1-one](/img/structure/B2420717.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenyl)urea](/img/structure/B2420726.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2420727.png)

![4-bromo-N-[[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methyl]benzenesulfonamide](/img/structure/B2420729.png)

![7-(4-fluorophenyl)-1,3-dimethyl-5-((2-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2420737.png)